(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13534241
InChI: InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-6-11(18-4)9(14)5-8(10)7-16/h5-7H,1-4H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=CC(=C(C=C1C=O)Cl)OC
Molecular Formula: C13H16ClNO4
Molecular Weight: 285.72 g/mol

(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13534241

Molecular Formula: C13H16ClNO4

Molecular Weight: 285.72 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H16ClNO4
Molecular Weight 285.72 g/mol
IUPAC Name tert-butyl N-(4-chloro-2-formyl-5-methoxyphenyl)carbamate
Standard InChI InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-6-11(18-4)9(14)5-8(10)7-16/h5-7H,1-4H3,(H,15,17)
Standard InChI Key GGJHFLREQOGOAT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1C=O)Cl)OC
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1C=O)Cl)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-(4-chloro-2-formyl-5-methoxyphenyl)carbamate, reflects its precise substituent arrangement. The phenyl ring is substituted at the 4-position with a chlorine atom, the 2-position with a formyl group (-CHO\text{-CHO}), and the 5-position with a methoxy group (-OCH3\text{-OCH}_3). The carbamic acid tert-butyl ester moiety (-OC(=O)NH-tBu\text{-OC(=O)NH-tBu}) is appended to the nitrogen atom at the 1-position of the ring.

Key structural features:

  • Formyl group: Enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).

  • Methoxy group: Acts as an electron-donating group, influencing regioselectivity in electrophilic aromatic substitution.

  • tert-Butyl carbamate: Provides steric bulk, protecting the amine group during synthetic transformations.

The compound’s three-dimensional conformation, as depicted in PubChem’s 3D structure model, reveals a planar phenyl ring with substituents oriented ortho and para to one another, optimizing resonance stabilization .

Physicochemical Properties

The following table summarizes critical physicochemical data:

PropertyValueSource
Molecular FormulaC13H16ClNO4\text{C}_{13}\text{H}_{16}\text{ClNO}_4
Molecular Weight285.72 g/mol
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1C=O)Cl)OC
InChI KeyGGJHFLREQOGOAT-UHFFFAOYSA-N
Boiling PointNot reported

The log P (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity, which influences its solubility in organic solvents.

Synthesis and Applications in Organic Chemistry

Reactivity and Functional Group Transformations

The compound’s functional groups enable diverse transformations:

  • Formyl group:

    • Reduction: Convertible to a hydroxymethyl group (-CH2OH\text{-CH}_2\text{OH}) using NaBH4_4 .

    • Condensation: Forms imines or hydrazones with amines or hydrazines.

  • Methoxy group:

    • Demethylation: Achievable with BBr3_3 to yield a phenolic hydroxyl group.

    • Directed ortho-metalation: Facilitates introduction of additional substituents.

  • tert-Butyl carbamate:

    • Deprotection: Removable under acidic conditions (e.g., HCl in dioxane) to expose a free amine.

Applications in Drug Discovery

This compound is hypothesized to serve as a key intermediate in the synthesis of:

  • Pharmaceutical agents: Particularly those targeting neurological or oncological pathways.

  • Agrochemicals: As a precursor for herbicides or insecticides.

  • Fluorescent probes: Functionalized derivatives could be used in bioimaging.

Comparative Analysis of Related Carbamates

The table below contrasts structural and functional differences with related compounds:

Compound NameMolecular FormulaKey SubstituentsApplications
(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl esterC12H14ClNO3\text{C}_{12}\text{H}_{14}\text{ClNO}_3Cl, CHOIntermediate for aldehydes
(2-Amino-4-chloro-phenyl)-carbamic acid tert-butyl esterC11H15ClN2O2\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}_2Cl, NH2_2Amine protection

The absence of the methoxy group in the first analog reduces steric hindrance, while the amino group in the second enhances nucleophilicity.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (carbamate) and ν(CHO)\nu(\text{CHO}) at ~2800 cm1^{-1}.

  • NMR:

    • 1H^1\text{H} NMR: A singlet at δ 1.4 ppm (t-Bu), δ 8.1 ppm (CHO), and δ 3.8 ppm (OCH3_3).

    • 13C^{13}\text{C} NMR: δ 160 ppm (C=O), δ 190 ppm (CHO).

Chromatographic Behavior

  • HPLC: Retention time dependent on column and mobile phase, but moderate polarity suggests elution in mid-gradient conditions.

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